![molecular formula C17H16N6O3S B5381360 4-{4-nitro-3-[(1-phenyl-1H-tetrazol-5-yl)thio]phenyl}morpholine](/img/structure/B5381360.png)
4-{4-nitro-3-[(1-phenyl-1H-tetrazol-5-yl)thio]phenyl}morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{4-nitro-3-[(1-phenyl-1H-tetrazol-5-yl)thio]phenyl}morpholine, also known as NPTM, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. NPTM is a member of the nitroaromatic family, which has been extensively studied for their biological activities.
Mechanism of Action
The mechanism of action of 4-{4-nitro-3-[(1-phenyl-1H-tetrazol-5-yl)thio]phenyl}morpholine is not fully understood, but it is believed to involve the inhibition of cellular processes that are essential for the survival and proliferation of cancer cells. 4-{4-nitro-3-[(1-phenyl-1H-tetrazol-5-yl)thio]phenyl}morpholine has been shown to induce apoptosis, or programmed cell death, in cancer cells by disrupting mitochondrial function and activating caspase enzymes.
Biochemical and Physiological Effects:
4-{4-nitro-3-[(1-phenyl-1H-tetrazol-5-yl)thio]phenyl}morpholine has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. 4-{4-nitro-3-[(1-phenyl-1H-tetrazol-5-yl)thio]phenyl}morpholine has also been shown to exhibit potent antimicrobial activity against a range of bacterial and fungal pathogens. Additionally, 4-{4-nitro-3-[(1-phenyl-1H-tetrazol-5-yl)thio]phenyl}morpholine has been shown to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of 4-{4-nitro-3-[(1-phenyl-1H-tetrazol-5-yl)thio]phenyl}morpholine is its broad-spectrum activity against cancer cells and microbial pathogens. Additionally, its fluorescent properties make it a useful tool for detecting reactive oxygen species in biological systems. However, one limitation of 4-{4-nitro-3-[(1-phenyl-1H-tetrazol-5-yl)thio]phenyl}morpholine is its potential toxicity, which may limit its use in vivo.
Future Directions
There are several future directions for research on 4-{4-nitro-3-[(1-phenyl-1H-tetrazol-5-yl)thio]phenyl}morpholine. One area of interest is the development of 4-{4-nitro-3-[(1-phenyl-1H-tetrazol-5-yl)thio]phenyl}morpholine-based fluorescent probes for detecting reactive oxygen species in vivo. Additionally, the potential use of 4-{4-nitro-3-[(1-phenyl-1H-tetrazol-5-yl)thio]phenyl}morpholine as a therapeutic agent for cancer and microbial infections warrants further investigation. Finally, the development of novel synthetic routes for 4-{4-nitro-3-[(1-phenyl-1H-tetrazol-5-yl)thio]phenyl}morpholine may lead to improved yields and purity, which could facilitate its use in research and clinical applications.
Synthesis Methods
The synthesis of 4-{4-nitro-3-[(1-phenyl-1H-tetrazol-5-yl)thio]phenyl}morpholine involves the reaction of 4-nitro-3-(phenylthio)aniline with sodium azide, followed by the addition of morpholine. The resulting compound is then purified through column chromatography. This method has been optimized to produce high yields of 4-{4-nitro-3-[(1-phenyl-1H-tetrazol-5-yl)thio]phenyl}morpholine with excellent purity.
Scientific Research Applications
4-{4-nitro-3-[(1-phenyl-1H-tetrazol-5-yl)thio]phenyl}morpholine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antimicrobial, and anti-inflammatory activities. 4-{4-nitro-3-[(1-phenyl-1H-tetrazol-5-yl)thio]phenyl}morpholine has also been investigated for its potential use as a fluorescent probe for detecting reactive oxygen species in biological systems.
properties
IUPAC Name |
4-[4-nitro-3-(1-phenyltetrazol-5-yl)sulfanylphenyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O3S/c24-23(25)15-7-6-14(21-8-10-26-11-9-21)12-16(15)27-17-18-19-20-22(17)13-4-2-1-3-5-13/h1-7,12H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDVYAMJVFQJEQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])SC3=NN=NN3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.